molecular formula C11H15ClO2S B8386344 5-Phenylsulfonylpentyl chloride

5-Phenylsulfonylpentyl chloride

Cat. No.: B8386344
M. Wt: 246.75 g/mol
InChI Key: AHGBBMGUCHRXHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sulfonyl chlorides are highly reactive organosulfur compounds characterized by the functional group R-SO₂-Cl. They serve as critical intermediates in synthesizing sulfonamides, sulfonate esters, and other derivatives for pharmaceuticals, agrochemicals, and materials science . Below, we analyze five related compounds to infer trends in reactivity, stability, and applications.

Properties

Molecular Formula

C11H15ClO2S

Molecular Weight

246.75 g/mol

IUPAC Name

5-chloropentylsulfonylbenzene

InChI

InChI=1S/C11H15ClO2S/c12-9-5-2-6-10-15(13,14)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2

InChI Key

AHGBBMGUCHRXHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below summarizes key attributes of five sulfonyl chlorides derived from the evidence:

Compound Name (CAS No.) Core Structure Molecular Weight Molecular Formula Substituents Applications Source
5-(Phenylsulfonyl)thiophene-2-sulfonyl chloride (N/A) Thiophene 327.29* C₁₀H₇ClO₄S₃ Phenyl, sulfonyl chloride Research intermediates, sensors
5-(2-Pyridyl)thiophene-2-sulfonyl chloride (N/A) Thiophene 259.72 C₉H₆ClNO₂S₂ 2-Pyridyl, sulfonyl chloride Technical-grade synthesis
5-Methyl-3-phenyl-4-isoxazolesulfonyl chloride (857283-56-8) Isoxazole 257.69 C₁₀H₈ClNO₃S Methyl, phenyl, sulfonyl chloride Pharmaceutical intermediates
4-(5-Chloropentanamido)benzene-1-sulfonyl chloride (1909337-37-6) Benzene 310.2 C₁₁H₁₂Cl₂NO₃S Chloropentanamido, sulfonyl chloride Drug development, agrochemicals
5-Methoxy-3-methylpentane-1-sulfonyl chloride (1478897-18-5) Aliphatic pentane 214.71 C₇H₁₅ClO₃S Methoxy, methyl, sulfonyl chloride Drug impurity standards, biopharma

*Calculated based on SMILES and IUPAC name from .

Reactivity and Stability

  • Aromatic vs. Aliphatic Backbones :

    • Thiophene and benzene derivatives (e.g., ) exhibit enhanced stability due to aromatic conjugation, which delocalizes electron density and mitigates hydrolysis. In contrast, aliphatic chains (e.g., ) are more prone to nucleophilic attack at the sulfonyl chloride group.
    • Electron-withdrawing substituents (e.g., pyridyl in ) increase electrophilicity at the sulfur center, accelerating reactions with amines or alcohols.
  • Steric and Electronic Effects :

    • Bulky substituents like phenyl groups () hinder reactivity by steric shielding, whereas methoxy groups () enhance solubility in polar solvents without significantly altering reactivity.

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